![molecular formula C13H13ClN4O2 B2538558 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 2034449-74-4](/img/structure/B2538558.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a methoxyphenyl group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The azetidine ring is a four-membered ring containing one nitrogen atom and three carbon atoms. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the azetidine ring, and the methoxyphenyl group. The presence of these groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the methoxyphenyl group. The 1,2,3-triazole ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the methoxyphenyl group. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and solubility .Scientific Research Applications
Chemical Biology
Researchers explore the biological activities of 1,2,3-triazoles. These compounds may have potential as:
- Antiproliferative Agents : For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole showed potent antiproliferative activity against MV4-11 cells .
- Antifungal Agents : Some 1,2,3-triazoles demonstrate antifungal activity against strains like Candida albicans and Rhizopus oryzae .
- Antiviral Agents : The replacement of nucleobases with triazole derivatives enhances antiviral properties .
- Selective Against Cancer Cells : Novel 1,2,4-triazole derivatives exhibit selectivity against cancer cell lines .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring. This ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound’s interaction with its targets involves the formation of hydrogen bonds between the 1,2,3-triazole ring and the target molecule. This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to depend on the specific targets it interacts with. Given the broad range of biological activities associated with compounds containing a 1,2,3-triazole ring, the effects could potentially include antimicrobial, antiviral, and anticancer activities, among others .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-5-4-15-16-18/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBCINGKCPRMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone |
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